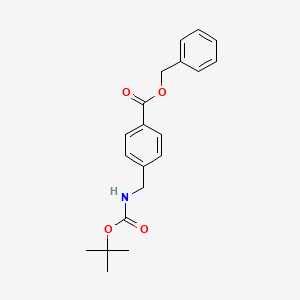

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate

Overview

Description

Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate is a chemical compound with the CAS Number: 204199-03-1. It has a molecular weight of 341.41 . The IUPAC name for this compound is benzyl 4-(((tert-butoxycarbonyl)amino)methyl)benzoate .

Molecular Structure Analysis

The InChI code for this compound is1S/C20H23NO4/c1-20(2,3)25-19(23)21-13-15-9-11-17(12-10-15)18(22)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Metallation and Synthesis of Derivatives

- The metallation of N-(tert-butoxycarbonyl)difluoroanilines, involving Benzyl 4-((tert-butoxycarbonylamino)methyl)benzoate, showcases its utility in regiocontrolled synthesis of fluorinated benzoate derivatives. This process emphasizes the role of fluorine in directing metallation over the amide substituent, paving the way for synthesizing complex molecular architectures (Thornton & Jarman, 1990).

Enantioselective Synthesis

- An enantioselective synthesis approach using this compound demonstrates its importance in producing intermediates for potent CCR2 antagonists. The methodology highlights a key iodolactamization step, leading to highly functionalized derivatives, crucial for medicinal chemistry and drug design (Campbell et al., 2009).

Nucleophilic Substitutions and Radical Reactions

- Research on tert-Butyl phenylazocarboxylates, closely related to this compound, reveals their versatility as building blocks for synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, enabling modifications to the benzene ring and the introduction of various functional groups (Jasch et al., 2012).

Catalysis and Functionalization

- The compound has been implicated in catalytic processes, such as the iron-catalyzed benzylation of 1,3-dicarbonyl compounds. This demonstrates its potential in facilitating reactions under mild conditions, thereby enhancing the efficiency and selectivity of synthetic strategies (Kischel et al., 2007).

Synthesis of Novel Compounds

- The use of this compound in the synthesis of novel compounds, such as anti-juvenile hormone agents, underscores its significance in developing bioactive molecules. These studies contribute to the fields of biochemistry and agricultural chemistry, offering insights into hormone regulation and potential applications in pest control (Kuwano et al., 2008).

Safety and Hazards

properties

IUPAC Name |

benzyl 4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4/c1-20(2,3)25-19(23)21-13-15-9-11-17(12-10-15)18(22)24-14-16-7-5-4-6-8-16/h4-12H,13-14H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QACNVACLKUBTGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1S,3R)-3-[(2-Methylpropan-2-yl)oxycarbonylamino]cyclohexyl]acetic acid](/img/structure/B2579693.png)

![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperazin-1-yl)-2-oxoacetamide](/img/structure/B2579697.png)

![[4-(1-Hydroxycyclobutyl)phenyl]boronic acid](/img/structure/B2579698.png)

![(3Z)-5-bromo-3-[2-(2-methoxyphenyl)-2-oxoethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2579701.png)

![1-Benzyl-4-[6-(trifluoromethyl)pyridin-2-yl]piperazin-2-one](/img/structure/B2579704.png)

![2-[4-[(E)-2-(4-chlorophenyl)ethenyl]sulfonylpiperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2579710.png)